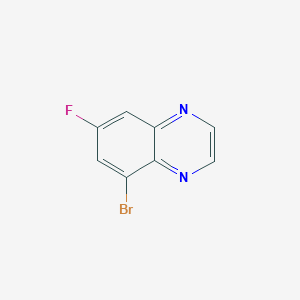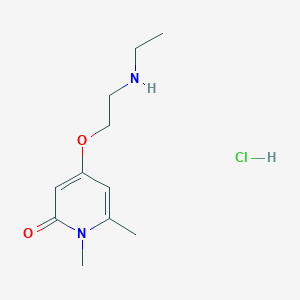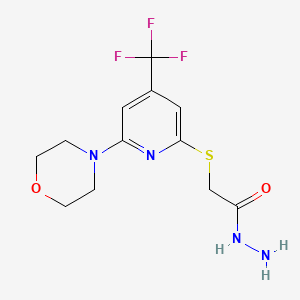
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide
描述
(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide is a complex organic compound with a unique structure that includes a morpholine ring, a trifluoromethyl group, and a pyridinylsulfanyl moiety
作用机制
Target of action
The primary targets of similar compounds are often DNA molecules . These compounds can have strong interactions with DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions .
Mode of action
The interaction of these compounds with their targets often involves intraligand and charge-transfer type transitions . This is in agreement with the aromatic structures of the heterocycle moieties .
生化分析
Biochemical Properties
(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with serine/threonine kinases, which are essential components of the MAP kinase signal transduction pathway . These interactions can lead to the modulation of cellular signaling pathways, affecting various cellular processes.
Cellular Effects
The effects of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAP kinase pathway, leading to changes in gene expression and cellular responses . These effects can result in altered cellular metabolism and function, impacting cell growth, differentiation, and survival.
Molecular Mechanism
At the molecular level, (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its interaction with serine/threonine kinases can result in the inhibition or activation of these enzymes, thereby modulating the MAP kinase pathway . Additionally, it can influence gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular signaling pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic function . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage.
Metabolic Pathways
(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with serine/threonine kinases can affect the MAP kinase pathway, leading to changes in cellular metabolism . These interactions can result in altered levels of metabolites and changes in metabolic flux, impacting overall cellular function.
Transport and Distribution
The transport and distribution of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s distribution within different cellular compartments and tissues, impacting its overall efficacy and function.
Subcellular Localization
The subcellular localization of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can exert its effects on cellular processes and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinylsulfanyl Intermediate: The initial step involves the reaction of 2-chloropyridine with a thiol compound to form the pyridinylsulfanyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Morpholine Ring Formation: The morpholine ring is formed through a cyclization reaction involving an appropriate amine and an epoxide.
Acethydrazide Formation: The final step involves the reaction of the intermediate with hydrazine to form the acethydrazide moiety.
Industrial Production Methods
Industrial production of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.
科学研究应用
(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
2-(Aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: These compounds share structural similarities with (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide and are synthesized via similar routes.
Trifluoromethyl Group-Containing Drugs: Various FDA-approved drugs contain the trifluoromethyl group, highlighting the importance of this functional group in medicinal chemistry.
Uniqueness
What sets (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, trifluoromethyl group, and pyridinylsulfanyl moiety allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
2-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2S/c13-12(14,15)8-5-9(19-1-3-21-4-2-19)17-11(6-8)22-7-10(20)18-16/h5-6H,1-4,7,16H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKFCWHLHVBBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134181 | |
| Record name | 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053657-62-7 | |
| Record name | 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


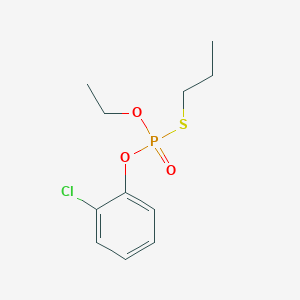
![2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline](/img/structure/B1457698.png)
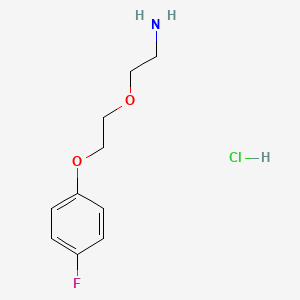
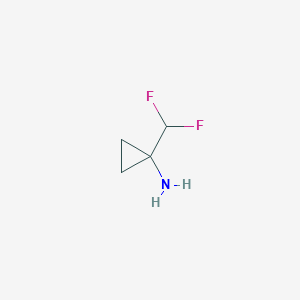

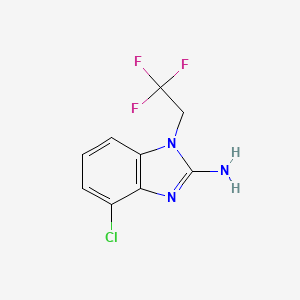
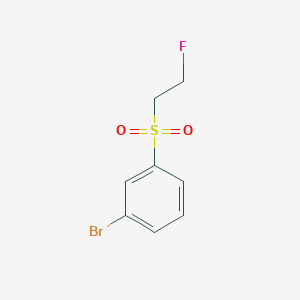

![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)
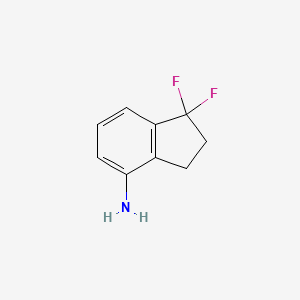
![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)
![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)
